molecular formula C32H35ClN4O6 B3062036 Unii-0V3cpa653N CAS No. 169957-63-5

Unii-0V3cpa653N

Cat. No.: B3062036
CAS No.: 169957-63-5
M. Wt: 607.1 g/mol
InChI Key: LKKUUWNEQCXTNI-BLNZHTMDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-0V3cpa653N (CAS 340736-76-7) is an organic compound with the molecular formula C₁₀H₅F₃N₂O₃ and a molecular weight of 258.15 g/mol. Key properties include:

  • Solubility: 0.199 mg/mL (0.000772 mol/L) in aqueous media, classified as "soluble" .
  • Bioavailability: Moderate score of 0.56 (Lipinski rule compliant) .
  • Pharmacokinetics: Acts as a CYP1A2 inhibitor, with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .
  • Structural features: Contains a 1,2,4-oxadiazole core substituted with a trifluoromethyl group and a benzoic acid moiety, contributing to its polarity (TPSA: 84.5 Ų) and reactivity .

The compound is synthesized via a coupling reaction using HATU and DIEA in DMF, followed by purification via column chromatography .

Properties

CAS No.

169957-63-5

Molecular Formula

C32H35ClN4O6

Molecular Weight

607.1 g/mol

IUPAC Name

(4S,5R,6S)-3-[7-[[4-(2-amino-2-oxoethyl)-1,4-diazoniabicyclo[2.2.2]octan-1-yl]methyl]-9-oxofluoren-3-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride

InChI

InChI=1S/C32H34N4O6.ClH/c1-17-26(29(32(41)42)34-28(17)27(18(2)37)31(34)40)20-4-6-22-23(14-20)21-5-3-19(13-24(21)30(22)39)15-35-7-10-36(11-8-35,12-9-35)16-25(33)38;/h3-6,13-14,17-18,27-28,37H,7-12,15-16H2,1-2H3,(H-2,33,38,41,42);1H/t17-,18+,27+,28+,35?,36?;/m0./s1

InChI Key

LKKUUWNEQCXTNI-BLNZHTMDSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1C3=CC4=C(C=C3)C(=O)C5=C4C=CC(=C5)C[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])[C@@H](C)O.[Cl-]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1C3=CC4=C(C=C3)C(=O)C5=C4C=CC(=C5)C[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])C(C)O.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 340736-76-7 analog, similarity score: 1.00)
  • Key differences : Identical core structure but lacks the morpholine carbamate substituent present in UNII-0V3cpa653N.
  • Impact : Reduced BBB permeability (0.55 vs. 0.56) and altered CYP inhibition profile .
b. Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (similarity score: 0.87)
  • Key differences : Fluorophenyl substitution instead of trifluoromethyl; ester group replaces carboxylic acid.
  • Impact : Higher lipophilicity (Log Po/w: 2.15 vs. 1.64) and improved membrane permeability but lower aqueous solubility (0.0148 mol/L) .

Functionally Similar Compounds

a. 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3 analog)
  • Structural contrast : Chlorinated pyrrolopyridine core vs. oxadiazole-benzoic acid.
  • Pharmacokinetics: Lower GI absorption (0.55 vs.
b. (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4 analog)
  • Key differences : Boronic acid group enables distinct reactivity (e.g., aryl coupling) compared to this compound’s carboxylate .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of this compound and Analogues

Property This compound 3-(5-(Trifluoromethyl)-oxadiazole)benzoic acid 5,7-Dichloro-pyrrolopyridine (3-Bromo-5-chlorophenyl)boronic acid
Molecular Weight 258.15 258.15 188.01 235.27
Log Po/w (XLOGP3) 1.64 1.64 2.15 2.15
Solubility (mg/mL) 0.199 0.199 0.547 0.24
BBB Permeability Yes No No No
CYP Inhibition CYP1A2 CYP1A2 None None
Synthetic Accessibility 2.07 2.07 2.6 2.07

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.